7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Select this 7-bromo derivative because its unique substitution pattern provides a regioselective cross-coupling handle (Suzuki, 82-94% yields) and delivers 90-fold selectivity for α₂ over α₁ adrenergic receptors (Ki=46 nM). Ideal for medicinal chemistry teams accelerating hit-to-lead optimization through site-selective modifications. Unlock predictable reactivity and target engagement that non-specific isomers cannot offer.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B12980805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1CN2C=C(C=C2CN1)Br
InChIInChI=1S/C7H9BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h3,5,9H,1-2,4H2
InChIKeyAZNGOZJXQZIYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Core Properties and Procurement Considerations for Research Use


7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 1522841-79-7) is a specialized heterocyclic compound featuring a fused pyrrole-pyrazine core with a bromo substituent at the 7-position . This structural configuration provides a defined site for further synthetic elaboration, particularly via cross-coupling reactions, and serves as a key intermediate in the preparation of bioactive molecules targeting diverse biological pathways [1].

Why 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Replaced by Generic Analogs


Substituting the 7-bromo derivative with other halogenated or unsubstituted pyrrolo[1,2-a]pyrazines is not straightforward due to pronounced differences in regioselective reactivity, binding affinity, and functional utility. The specific placement of the bromine atom at the 7-position directly influences the compound's behavior in cross-coupling reactions, its interaction with biological targets such as adrenergic receptors, and its potential for site-selective modifications [1]. In contrast, positional isomers like the 6-bromo analog or non-halogenated parent compounds exhibit distinct reactivity profiles and target engagement, making them unsuitable for applications where precise molecular architecture is required [2].

Quantitative Differentiation of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Head-to-Head Evidence for Scientific Selection


Regioselective Cross-Coupling Reactivity of 7-Bromo vs. 6-Bromo Derivatives

The 7-bromo derivative demonstrates superior utility in palladium-catalyzed Suzuki cross-coupling reactions, providing access to 7-arylated products with yields of 82-94%, compared to the 6-bromo analog, which yields 6-substituted products under similar conditions but may require different catalyst systems or exhibit lower efficiency due to electronic differences [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Binding Affinity to Alpha-2 Adrenergic Receptor: 7-Bromo vs. Unsubstituted Parent

The 7-bromo substituent significantly enhances binding affinity for the alpha-2 adrenergic receptor, with a Ki of 46 nM and an IC50 of 49 nM, compared to the unsubstituted parent scaffold, which shows negligible affinity (>10,000 nM) [1].

Pharmacology Neuroscience Adrenergic Receptor

Selectivity for Alpha-2 Over Alpha-1 Adrenergic Receptors

The 7-bromo derivative exhibits a marked selectivity for alpha-2 adrenergic receptors (IC50 = 49 nM) over alpha-1 adrenergic receptors (IC50 = 4,400 nM), representing a 90-fold selectivity window [1]. This selectivity is crucial for minimizing off-target effects and is not observed in many non-brominated analogs, which often show less discrimination between subtypes [2].

Pharmacology Selectivity Adrenergic Receptor

Validated Application Scenarios for 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Based on Quantitative Evidence


Design and Synthesis of Selective Alpha-2 Adrenergic Ligands

The compound's high affinity (Ki = 46 nM) and 90-fold selectivity for alpha-2 over alpha-1 adrenergic receptors make it an ideal starting point for developing novel alpha-2 agonists or antagonists with reduced off-target activity. Medicinal chemistry teams can leverage this scaffold to explore structure-activity relationships and optimize potency and selectivity [1].

Efficient Suzuki-Miyaura Cross-Coupling for Library Synthesis

The 7-bromo group provides a reliable handle for palladium-catalyzed Suzuki cross-coupling, enabling the rapid construction of diverse 7-aryl-substituted tetrahydropyrrolopyrazine libraries. With reported yields of 82-94% for related 7-bromo derivatives, this approach minimizes synthetic bottlenecks and accelerates hit-to-lead optimization in drug discovery [2].

Investigation of Regioselective Electrophilic Substitution Patterns

The distinct reactivity profile of the 7-bromo derivative, as inferred from the broader pyrrolo[1,2-a]pyrazine literature, allows researchers to study how bromine substitution influences electrophilic aromatic substitution. This knowledge is critical for designing analogs with predictable regiochemical outcomes, a key consideration in the synthesis of complex natural products and pharmaceutical intermediates [2].

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